DSPE-MPEG(2000) (sodium salt)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

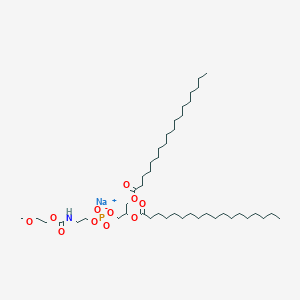

DSPE-MPEG(2000) (sodium salt) is a PEGylated derivative of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine. This compound is widely used in the synthesis of liposomes for drug delivery systems, particularly for anticancer and antimalarial agents . The PEGylation process enhances the solubility and stability of the compound, making it suitable for various biomedical applications .

准备方法

Synthetic Routes and Reaction Conditions: The preparation of DSPE-MPEG(2000) (sodium salt) involves several steps:

Reaction of Compound I with Compound II: This step yields Compound III.

Reaction of Compound VII with Ethanolamine: This step produces Compound IV.

Reaction of Compound III with Compound IV: This step results in Compound V.

Removal of Benzyl Protecting Group: Using palladium on carbon and ammonium carbonate, the benzyl protecting group is removed from Compound V to obtain Compound VI.

Final Reaction with Base: Compound VI is reacted with a base to produce DSPE-MPEG(2000) (sodium salt)

Industrial Production Methods: The industrial production of DSPE-MPEG(2000) (sodium salt) follows similar synthetic routes but is optimized for large-scale production. The process involves fewer steps and is designed to minimize impurities and maximize yield .

Types of Reactions:

Oxidation: DSPE-MPEG(2000) (sodium salt) can undergo oxidation reactions, particularly at the phosphoethanolamine group.

Reduction: The compound can be reduced under specific conditions, although this is less common.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions

Major Products:

Oxidation: Oxidized derivatives of DSPE-MPEG(2000) (sodium salt).

Reduction: Reduced forms of the compound.

Substitution: Various substituted derivatives depending on the reagents used

科学研究应用

Drug Delivery Systems

1.1 Liposomal Drug Delivery

DSPE-MPEG(2000) is widely utilized in the formulation of liposomes for drug delivery, particularly in cancer therapy. The amphiphilic nature of DSPE allows it to form stable lipid bilayers, while the PEG component enhances circulation time and reduces immunogenicity. This property is critical for delivering hydrophobic drugs effectively.

- Mechanism : The hydrophilic PEG chains on the surface of liposomes inhibit uptake by the mononuclear phagocyte system (MPS), prolonging circulation half-life and enhancing bioavailability of encapsulated drugs .

- EPR Effect : The enhanced permeability and retention (EPR) effect allows these liposomes to accumulate preferentially in tumor tissues, improving therapeutic efficacy .

1.2 Anticancer Formulations

Formulations containing DSPE-MPEG(2000) have been specifically developed for delivering anticancer agents such as doxorubicin. These formulations demonstrate improved pharmacokinetics and therapeutic indices compared to conventional formulations .

Stabilization of Liposomes

DSPE-MPEG(2000) plays a crucial role in stabilizing liposomes under various conditions, including natural seawater environments. Research indicates that increasing the molar ratio of DSPE-PEG enhances liposome stability significantly:

- Survival Rate : In studies, liposomes with 20 mol% DSPE-PEG exhibited a survival rate fivefold higher than those without it when exposed to seawater .

- Cationic Solutions : The presence of DSPE-PEG improves stability against cationic solutions, demonstrating its effectiveness in maintaining liposome integrity under challenging conditions .

Characterization Studies

Recent studies have characterized the interactions of DSPE-MPEG(2000) with various drugs using nuclear magnetic resonance (NMR), providing insights into its structural dynamics and binding affinities . These findings are pivotal for optimizing drug formulations.

Long-Term Stability Research

A study focused on the long-term stability of liposomes modified with PEG-lipids demonstrated that formulations with DSPE-MPEG(2000) maintained structural integrity over extended periods, making them suitable for long-term storage and application in clinical settings .

Summary of Key Findings

作用机制

The mechanism of action of DSPE-MPEG(2000) (sodium salt) involves its incorporation into liposomes, which enhances the delivery of therapeutic agents to target cells. The PEGylation process increases the solubility and stability of the liposomes, allowing for prolonged circulation in the bloodstream. This enhances the accumulation of the drug in pathological tissues, improving its therapeutic efficacy .

相似化合物的比较

- 1,2-Distearoyl-sn-glycero-3-phosphoethanolamine

- 1,2-Distearoyl-rac-glycerol-3-phosphatidylethanolamine

- 1,2-Distearoyl-rac-glycerol-3-phosphoethanolamine-N-polyethyleneglycol-2000

Uniqueness: DSPE-MPEG(2000) (sodium salt) is unique due to its PEGylation, which significantly enhances its solubility, stability, and circulation time in the bloodstream compared to non-PEGylated derivatives .

生物活性

DSPE-MPEG(2000) (sodium salt), a polyethylene glycol (PEG) derivative of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE), has garnered significant attention in biomedical research due to its versatile applications in drug delivery systems, particularly lipid nanoparticles (LNPs). This article delves into the biological activity of DSPE-MPEG(2000), highlighting its mechanisms, applications, and relevant research findings.

Overview of DSPE-MPEG(2000)

DSPE-MPEG(2000) is characterized by its amphiphilic nature, which enables it to form stable lipid bilayers and micelles. The PEG component enhances the solubility and biocompatibility of the lipid, making it an ideal candidate for drug delivery applications. Its sodium salt form further improves its stability and solubility in aqueous environments.

The biological activity of DSPE-MPEG(2000) can be attributed to several mechanisms:

- Cellular Uptake : The PEG moiety facilitates cellular uptake by evading the immune system and reducing opsonization, which is critical for enhancing the bioavailability of encapsulated drugs .

- Stability and Release : DSPE-MPEG(2000) contributes to the stability of lipid formulations and allows for controlled release of therapeutic agents. This property is particularly beneficial in delivering RNA-based therapeutics, where stability against degradation is paramount .

- Targeted Delivery : By modifying the surface properties of nanoparticles, DSPE-MPEG(2000) can enhance targeting to specific tissues or cells, improving therapeutic efficacy while minimizing off-target effects .

Applications in Drug Delivery

DSPE-MPEG(2000) has been extensively studied for its role in various drug delivery systems:

- Lipid Nanoparticles for RNA Delivery : LNPs containing DSPE-MPEG(2000) have been successfully used to deliver mRNA vaccines and therapeutics. These formulations demonstrate improved cellular uptake and enhanced immune responses .

- Anticancer Therapies : The compound is utilized in formulating liposomes that encapsulate anticancer agents, allowing for targeted delivery to tumor sites while reducing systemic toxicity .

- Antimalarial Agents : Research indicates that DSPE-MPEG(2000)-based liposomes can effectively deliver antimalarial drugs, showcasing its versatility beyond oncology applications .

Case Study 1: mRNA Vaccine Delivery

A recent study explored the use of DSPE-MPEG(2000) in LNPs for mRNA vaccine delivery. The results demonstrated that LNPs formulated with DSPE-MPEG(2000) exhibited enhanced stability and improved immune responses in vivo. The study highlighted the importance of surface charge and composition on the biodistribution and efficacy of the delivered mRNA .

Case Study 2: Anticancer Liposomal Formulations

Another investigation focused on the formulation of liposomes using DSPE-MPEG(2000) for delivering doxorubicin, a common chemotherapeutic agent. The study reported that these liposomes significantly increased drug accumulation in tumor tissues while minimizing side effects compared to free doxorubicin, underscoring the potential of DSPE-MPEG(2000) in cancer therapy .

Research Findings

Recent research has provided insights into the structure-activity relationship (SAR) of DSPE-MPEG(2000):

- Characterization Studies : Mass spectrometry analyses revealed various impurities during synthesis, which could affect the biological activity of the compound. Understanding these impurities is crucial for ensuring consistency and efficacy in formulations .

- Complement Activation : Studies have indicated that PEGylated lipids like DSPE-MPEG(2000) can generate complement activation products in serum, which may influence their immunogenicity and therapeutic outcomes .

Summary Table of Biological Activities

| Activity Type | Description |

|---|---|

| Cellular Uptake | Enhances bioavailability by reducing opsonization |

| Stability | Provides stability to lipid formulations against degradation |

| Targeted Delivery | Modifies surface properties for enhanced targeting |

| Application | Used in mRNA vaccines, anticancer therapies, and antimalarial drug delivery |

属性

IUPAC Name |

sodium;2,3-di(octadecanoyloxy)propyl 2-(2-methoxyethoxycarbonylamino)ethyl phosphate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H88NO11P.Na/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-43(47)54-40-42(41-56-58(50,51)55-37-36-46-45(49)53-39-38-52-3)57-44(48)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2;/h42H,4-41H2,1-3H3,(H,46,49)(H,50,51);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRLOHQKOADWDBV-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)OCCOC)OC(=O)CCCCCCCCCCCCCCCCC.[Na+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H87NNaO11P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

872.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。